Ketotifen-d3 Fumarate
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Overview
Description
Ketotifen-d3 Fumarate is a deuterated form of Ketotifen Fumarate, a second-generation noncompetitive histamine H1 receptor blocker and mast cell stabilizer. It is primarily used to treat allergic conditions such as asthma, conjunctivitis, and urticaria. The deuterated form, Ketotifen-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ketotifen due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketotifen-d3 Fumarate involves the incorporation of deuterium atoms into the Ketotifen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ketotifen-d3 Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced Ketotifen-d3 derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Ketotifen-d3 Fumarate is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ketotifen.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on metabolism.
Biological Research: Employed in studies related to allergic reactions, mast cell stabilization, and histamine receptor blocking.
Mechanism of Action
Ketotifen-d3 Fumarate exerts its effects by blocking histamine H1 receptors, preventing the binding of histamine and reducing allergic symptoms such as itching, sneezing, and swelling. It also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators. Additionally, Ketotifen-d3 acts as a leukotriene antagonist and phosphodiesterase inhibitor, further reducing inflammation and allergic responses.
Comparison with Similar Compounds
Cyproheptadine: Another first-generation antihistamine with similar histamine H1 receptor blocking properties.
Azatadine: A first-generation antihistamine with a similar structure and function.
Chlorpheniramine: A first-generation antihistamine used to treat allergic conditions.
Diphenhydramine: A widely used first-generation antihistamine with sedative effects.
Uniqueness of Ketotifen-d3 Fumarate:
Deuterated Form: The incorporation of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic and metabolic studies.
Mast Cell Stabilization: Unlike some other antihistamines, this compound has potent mast cell stabilizing properties, making it effective in preventing allergic reactions.
Properties
CAS No. |
1795138-23-6 |
---|---|
Molecular Formula |
C23H23NO5S |
Molecular Weight |
428.517 |
IUPAC Name |
(E)-but-2-enedioic acid;10-[1-(trideuteriomethyl)piperidin-4-ylidene]-5H-benzo[1,2]cyclohepta[3,4-b]thiophen-4-one |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
InChI Key |
YNQQEYBLVYAWNX-PCUGBSCUSA-N |
SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Synonyms |
4,9-Dihydro-4-[1-(methyl-d3)-4-piperidinylidene]-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one (2E)-2-Butenedioate; Ketotifen-d3 Hydrogen Fumarate; Totifen-d3; Zaditen-d3; Zaditor-d3; Zasten-d3; |
Origin of Product |
United States |
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